C.I. Solvent Blue 83

Catalog No.
S1818684
CAS No.
103220-11-7
M.F
C12H11N3
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Solvent Blue 83

CAS Number

103220-11-7

Product Name

C.I. Solvent Blue 83

Molecular Formula

C12H11N3

Molecular Weight

0

Synonyms

C.I. Solvent Blue 83

Solvent Blue 83 triarylmethane dye properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Solvent Blue 83

The table below summarizes the fundamental identified properties of C.I. Solvent Blue 83.

Property Category Details and Value
CAS Registry Number 103220-11-7 [1] [2]
Molecular Formula C12H11N3 [1]
Molecular Weight 0 (Data suggests this value may be unconfirmed or requires verification) [1]
Molecular Structure Identified as a triarylmethane dye [1]. One source also mentions an "anthraquinone core structure" but later clarifies that structural analysis has identified it as 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino), confirming the triarylmethane classification [1].
Typical Appearance Information missing from search results

Performance & Stability Data

The following table outlines the key performance characteristics and stability data for Solvent Blue 83, which are critical for application selection.

Characteristic Performance/Stability Notes / Test Conditions
Heat Resistance Up to 280°C [1] [2] Excellent thermal stability [1]
Light Fastness "Well" or "Good" [1] [2] Qualitative assessment based on standard testing

| Solubility in Water | Insoluble [1] [2] | -- | | Chemical Stability | Stable / No Change [2] | In 5% Sodium Carbonate and 5% Hydrochloric Acid [1] [2] |

Workflow for Thermal Stability Analysis

For a researcher, assessing the thermal stability of a compound like Solvent Blue 83 is a key experiment. The diagram below outlines a general workflow for this analysis, based on the techniques mentioned in the search results [1].

Start Start: Thermal Analysis of Solvent Blue 83 Prep Sample Preparation Start->Prep TGA Thermogravimetric Analysis (TGA) Prep->TGA Data Data Analysis TGA->Data Weight Loss Data DSC Differential Scanning Calorimetry (DSC) DSC->Data Heat Flow Data Threshold Identify Decomposition Onset (~280°C) Data->Threshold End Report Thermal Stability Threshold->End

Experimental workflow for thermal analysis of Solvent Blue 83, adapted from technical data [1].

Key Reactions & Synthesis

According to the technical data, Solvent Blue 83 undergoes several key reactions and is synthesized through a multi-step process [1].

  • Key Reactions: The dye is subject to electrophilic aromatic substitution (due to electron-donating groups), reduction reactions (which can produce colorless compounds), and decomposition under extreme heat or strong oxidizing agents [1].
  • Synthesis Pathway: The manufacturing process involves multiple stages, starting with the formation of Naphthalenemethanol from naphthalene derivatives, followed by condensation reactions with primary amines and aldehydes or ketones. The final crude product is purified via recrystallization or chromatography to achieve high purity [1].

Limitations and Further Research

The information available has some gaps and one key contradiction. The provided molecular formula (C12H11N3) and molecular weight (0) seem inconsistent with the complex triarylmethane structure described [1]. Furthermore, details on suppliers are listed but without current contact information [1] [2].

To proceed with your research, you may need to:

  • Contact suppliers directly using the company names (e.g., Nippon Kayaku, Sumitomo Chemical) as a starting point for sourcing the dye or obtaining more precise technical data sheets [2].
  • Consult specialized databases such as SciFinder or Reaxys for verified spectral data and detailed synthetic procedures.
  • Review broader literature on triarylmethane dyes to infer properties and handling protocols that may also apply to Solvent Blue 83.

References

Available Information on C.I. Solvent Blue 83

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data found for C.I. Solvent Blue 83. Please note that much of the quantitative data is not available (N/A) in the searched sources.

Property Value / Description
CAS Number 103220-11-7 [1] [2] [3]
Molecular Formula C₁₂H₁₁N₃ (cited in one source) [2]
Molecular Weight Not consistently reported (0 or N/A) [1] [2] [3]
Chemical Class Triarylmethane dye [2]
Heat Resistance Up to 280°C [3]
Solubility Insoluble in water; soluble in various organic solvents [3]

One source indicates that, as a triarylmethane dye, this compound typically undergoes several key reaction types, though specific details and conditions are not provided [2].

  • Electrophilic Aromatic Substitution: The aromatic rings in the dye can undergo further substitution due to the presence of electron-donating groups [2].
  • Reduction Reactions: The dye can be reduced to form colorless or differently colored compounds under specific conditions [2].
  • Decomposition: Under extreme conditions like high temperature or strong oxidizing agents, the dye may decompose into simpler aromatic compounds [2].

General Workflow for Information Retrieval

The following chart outlines a recommended workflow for gathering in-depth technical data on specialized chemicals.

Start Start: Identify Chemical Step1 Search Public Literature and Basic CAS Data Start->Step1 Step2 Access Specialized Chemical Databases Step1->Step2 If data is limited Step3 Contact Manufacturers for Technical Data Sheets Step2->Step3 Step4 Search Patent Literature for Synthesis/Use Step3->Step4 End Compile Technical Dossier Step4->End

References

Physicochemical Properties of C.I. Solvent Blue 83

Author: Smolecule Technical Support Team. Date: February 2026

Property Value / Description
CAS Number 103220-11-7 [1] [2]
Molecular Formula C₁₂H₁₁N₃ [1]
Class Triarylmethane dye [1]
Heat Resistance Stable up to 280°C [2]
Light Fastness Rated as "Well" (ISO standards) [2]
Water Solubility Insoluble [1] [2]
Chemical Stability No change in 5% Sodium Carbonate or 5% Hydrochloric Acid [2]

Alternative Research Approaches

The search results lack the specific spectroscopic data and experimental methods you requested. To further your research, consider these approaches:

  • Consult Specialized Databases: Access commercial chemical supplier catalogs (e.g., Sigma-Aldrich) for technical data sheets. Use paid scientific databases like SciFinder or Reaxys, which are more powerful for retrieving detailed compound information.
  • Explore General Dye Analysis Techniques: While specific protocols for Solvent Blue 83 were not found, analytical techniques commonly used for dye characterization include [3]:
    • UV-Vis Spectroscopy: To determine maximum absorption wavelengths and extinction coefficients.
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and connectivity analysis [1].
    • Mass Spectrometry: For molecular weight determination and structural insights [1].
  • Review Computational Studies: For novel or poorly characterized dyes, computational chemistry methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic properties and spectroscopic behavior [4].

Conceptual Workflow for Dye Characterization

This diagram outlines a general experimental approach for characterizing an unknown dye sample, integrating the techniques mentioned above.

Start Dye Sample UVVis UV-Vis Spectroscopy Start->UVVis NMR NMR Analysis Start->NMR MS Mass Spectrometry Start->MS Data Spectral & Computational Data UVVis->Data NMR->Data MS->Data Comp Computational Modeling (e.g., TD-DFT) End Structural & Spectroscopic Profile Comp->End Data->Comp Provides input

References

thermal stability of Solvent Blue 83

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Solvent Blue 83

Property Details
CAS Number 103220-11-7 [1]
Molecular Formula C₁₂H₁₁N₃ [1]
Chemical Class Triarylmethane dye [1]
Reported Heat Resistance Stable up to 280°C [1]
Thermal Decomposition Begins between 280°C and 350°C, with major structural breakdown occurring between 350°C and 450°C [1]
Key Thermal Analysis Methods Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) [1]

Insights from Broader Literature

While a specific protocol for Solvent Blue 83 is not available, the general principles for evaluating dye thermal stability involve specific experimental approaches.

  • Core Experimental Concept: Thermal stability is typically investigated by observing the weight loss of a sample as it is heated at a controlled rate. A sample is heated from room temperature to a high target temperature (e.g., 500°C or 800°C) while its mass is continuously measured. The temperature at which the mass begins to decrease significantly is noted as the onset of degradation [1] [2].
  • Stability in Context: The reported heat resistance of 280°C for Solvent Blue 83 is noted to be superior to many other dye classes [1].

The following diagram outlines the general workflow for a thermogravimetric analysis, which is a standard method used to determine the thermal stability of compounds like Solvent Blue 83.

G Start Sample Preparation A Load Sample into TGA Pan Start->A B Purge with Inert Gas (e.g., N₂) A->B C Program Temperature Ramp (e.g., 10°C/min to 800°C) B->C D Continuously Measure Mass C->D E Analyze Mass Loss vs. Temperature D->E F1 Determine Initial Decomposition Temperature E->F1 F2 Analyze Degradation Onset/Steps E->F2 End Report Thermal Stability Profile F1->End F2->End

How to Proceed with Your Research

To develop a full experimental protocol, you may need to consult more specialized sources. Here are some suggestions:

  • Consult Standard Methods: Look for ASTM or ISO standards related to thermal stability testing of plastics, polymers, or colorants (e.g., ASTM D3850).
  • Search Scientific Databases: Use academic databases (like SciFinder, Reaxys, or Scopus) to search for peer-reviewed articles on the thermal decomposition of "triarylmethane dyes" specifically.
  • Reference Chemical Suppliers: Reach out to manufacturers or suppliers of Solvent Blue 83 directly, as they often provide technical data sheets with detailed property information.

References

Solvent Blue 83 anthraquinone vs triarylmethane structure

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure: Anthraquinone vs. Triarylmethane

The confusion around the structure of Solvent Blue 83 is clarified by detailed structural analysis, which confirms it does not possess an anthraquinone core.

  • Consensus Structure: Triarylmethane Recent structural characterization has identified the compound as 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino) [1]. This structure is characteristic of triarylmethane dyes, featuring a central carbon atom bonded to three aromatic ring systems [1] [2]. The molecular weight has been determined to be approximately 511.69 g/mol [1].

  • Initial Misclassification: Anthraquinone Some sources initially suggested an anthraquinone-based structure, which has since been superseded by more comprehensive analysis [1] [3]. For comparison, a related dye, Solvent Blue 12, is a verified anthraquinone dye with the structure 1-Amino-2-bromo-4-[(4-methylphenyl)amino]-9,10-anthraquinone and a molecular formula of C21H15BrN2O2 [4].

The diagram below illustrates the workflow for determining the correct molecular structure of a dye like Solvent Blue 83.

G Start Start: Dye Structure Analysis LitReview Literature Review Start->LitReview ExpData Experimental Data Collection LitReview->ExpData StructPropose Propose Initial Molecular Structure ExpData->StructPropose ModelRefine Refine Structural Model StructPropose->ModelRefine With Advanced Data AnthraQ Misclassified as Anthraquinone StructPropose->AnthraQ Initial FinalStruct Final Structure: Triarylmethane ModelRefine->FinalStruct AnthraQ->ModelRefine Corrected by Further Analysis

Workflow for determining Solvent Blue 83 structure

Physical, Chemical & Application Properties

The table below summarizes the key properties of Solvent Blue 83, which are consistent with its triarylmethane classification [1] [3].

Property Description / Value
CAS Registry Number 103220-11-7 [1] [3]
Molecular Formula C12H11N3 (as cited for triarylmethane structure) [1]
Thermal Stability Excellent heat resistance, stable up to 280°C [1] [3]
Solubility Profile Insoluble in water; soluble in various organic solvents including alcohols and aromatic solvents [1]. Shows no change in 5% HCl or 5% Na₂CO₃, indicating good chemical stability [3].
Key Reactions Electrophilic aromatic substitution and reduction reactions, typical for triarylmethane dyes [1].
Primary Applications Used as a colorant in plastics, inks, and other non-aqueous systems [1].

Experimental Protocols for Characterization

For researchers needing to verify the structure and properties of Solvent Blue 83, the following experimental methodologies are recommended based on the literature.

Structural Verification Techniques

The molecular structure of Solvent Blue 83 has been verified through a combination of techniques [1]:

  • X-ray Crystallography: Provides definitive three-dimensional atomic positions and bond lengths [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about molecular connectivity and the electronic environment of specific atoms (e.g., confirming the presence and symmetry of dimethylamino groups) [1].
  • Mass Spectrometry: Confirms molecular weight and provides structural insights through fragmentation patterns consistent with the proposed triarylmethane framework [1].
Spectroscopic Analysis

The spectroscopic characteristics are consistent with a triarylmethane structure and its conjugated electronic system [1].

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals characteristic absorption patterns in the visible region due to π→π* electronic transitions within the extended conjugated system, producing its blue color [1].
  • Infrared (IR) Spectroscopy: Identifies functional groups through their vibrational frequencies, such as aromatic carbon-carbon stretches and carbon-nitrogen stretches from amino groups [1].
Thermal Analysis Protocol

The documented heat resistance of up to 280°C can be confirmed and characterized using the following method [1]:

  • Instrumentation: Use a Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).
  • Procedure: Subject a sample of the dye to a controlled temperature increase (e.g., 10°C per minute) from room temperature to beyond 500°C in an inert atmosphere.
  • Data Analysis:
    • The TGA curve will show minimal weight loss (<5%) below 280°C, confirming excellent thermal integrity [1].
    • Major structural breakdown typically occurs between 350-450°C [1].
    • DSC can be used to identify any glass transitions or melting points associated with the dye.

Key Insights for Researchers

  • Addressing Contradictions: The initial misclassification of Solvent Blue 83 as an anthraquinone highlights the importance of relying on peer-reviewed structural analysis (e.g., X-ray crystallography) over supplier catalogs or databases that may not be updated.
  • Property-Structure Relationship: Its high thermal stability (280°C) and solubility profile are direct consequences of its large, aromatic triarylmethane structure and the lack of polar, ionizable groups [1] [3].

References

Solvent Blue 83 heat resistance 280C applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent Blue 83

Solvent Blue 83 (CAS Registry Number: 103220-11-7) is a specialized solvent dye renowned for its exceptional thermal stability, with demonstrated heat resistance up to 280°C [1]. This property makes it particularly valuable for industrial applications requiring colorants that maintain integrity under high-temperature processing conditions. As a triarylmethane dye, its molecular structure features electron-donating groups that enable extensive conjugation, contributing to its vibrant blue coloration and distinctive solubility characteristics [2]. These application notes provide a detailed technical overview of Solvent Blue 83's properties, applications, and testing protocols for researchers and development professionals.

Chemical and Physical Properties

Structural Characteristics

Solvent Blue 83 possesses a complex molecular architecture that contributes to its performance characteristics. While initially classified as an anthraquinone derivative, more recent structural analyses have identified it as a triarylmethane-based compound, specifically 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino) [2]. This molecular framework incorporates multiple aromatic rings and nitrogen-containing functional groups that create an optimal electronic environment for color development and stability.

Molecular Formula: C₁₂H₁₁N₃ [2]

Thermal and Chemical Stability

The exceptional thermal resistance of Solvent Blue 83 is its most distinguishing characteristic, with stability maintained at temperatures up to 280°C [2] [1]. This performance exceeds that of many other dye classes which typically undergo degradation at lower temperatures. The compound also demonstrates excellent chemical stability across a range of conditions, showing no observable changes when exposed to both acidic (5% hydrochloric acid) and basic (5% sodium carbonate) environments [2] [1].

Table 1: Key Physical and Chemical Properties of Solvent Blue 83

Property Specification Test Method/Notes
Heat Resistance Up to 280°C Minimal degradation below this threshold [2] [1]
Water Solubility Insoluble Typical of solvent dyes [2] [1]
Light Fastness Good to Well ISO standards [1]
Appearance Red light blue powder Physical form [1]
HCl (5%) Resistance No change Excellent acid stability [1]
Na₂CO₃ (5%) Resistance No change Excellent alkali stability [1]
Solubility Profile

As a solvent dye, Solvent Blue 83 exhibits complete insolubility in aqueous systems but demonstrates good to excellent solubility in various organic solvents [2]. This includes alcohols, esters, and aromatic solvents, where favorable interactions occur between the aromatic portions of the dye molecule and similar structural features in the solvent molecules. This profile makes it particularly suitable for non-polar applications.

Table 2: Solubility Profile of Solvent Blue 83 in Various Solvent Systems

Solvent System Solubility Stability Typical Applications
Water Insoluble Excellent Not applicable for aqueous systems [2]
Alcohols Soluble Good Ink formulations, coatings [2]
Aromatic Solvents Highly Soluble Excellent Plastic coloration, specialty coatings [2]
Acidic Solutions (5% HCl) Insoluble Excellent Chemical resistant applications [2] [1]
Basic Solutions (5% Na₂CO₃) Insoluble Excellent Alkaline environment applications [2] [1]

Industrial Applications

The combination of thermal stability and chemical resistance makes Solvent Blue 83 suitable for demanding applications across multiple industries:

Plastics and Polymers

Solvent Blue 83 is incorporated into various thermoplastics and polymers that require high-temperature processing, including polystyrene, polyethylene, polypropylene, and polycarbonate [2]. Its stability at 280°C ensures color consistency during injection molding, extrusion, and other thermal forming processes without degradation or color shift.

Printing Inks

The dye serves as a colorant for solvent-based printing inks, particularly those requiring exposure to elevated temperatures during drying or curing processes. Its vibrant blue coloration and stability in organic solvent systems make it valuable for specialty printing applications [2].

Coatings and Paints

In solvent-based coatings for industrial and decorative purposes, Solvent Blue 83 provides excellent color stability while withstanding high-temperature curing cycles. This includes applications in automotive, industrial equipment, and specialty coatings [2].

Specialty Applications

Additional applications include coloring for lubricants, oils, waxes, candles, and other non-polar materials where thermal stability is essential. The dye's insolubility in water makes it particularly suitable for applications requiring resistance to moisture or aqueous environments [2].

Experimental Protocols

Thermal Stability Assessment

Protocol for Evaluating Heat Resistance of Solvent Blue 83 in Polymer Matrices

Objective: To determine the thermal degradation profile of Solvent Blue 83 when incorporated into polymer systems under high-temperature conditions.

Materials:

  • Solvent Blue 83 dye
  • Target polymer resin (e.g., polypropylene, polystyrene)
  • Laboratory twin-screw extruder or compounder
  • Thermal aging oven
  • Color measurement spectrophotometer
  • Thermogravimetric analyzer (TGA)

Procedure:

  • Sample Preparation: Compound the dye into the polymer resin at recommended concentration (typically 0.1-0.5% w/w) using a twin-screw extruder at processing temperatures relevant to the polymer system.
  • Thermal Exposure: Place compounded samples in a thermal aging oven set at 280°C for defined time intervals (e.g., 15, 30, 60 minutes).
  • Color Measurement: Measure the color of samples before and after thermal exposure using a spectrophotometer, recording CIELAB values (L, a, b*) and calculating color difference (ΔE).
  • Thermal Analysis: Perform TGA on pure dye and compounded samples to determine decomposition onset temperature and weight loss profile.

The experimental workflow for this thermal stability assessment can be summarized as follows:

thermal_stability_workflow start Start Thermal Stability Assessment sample_prep Compound dye into polymer (0.1-0.5% w/w) start->sample_prep thermal_exposure Thermal aging at 280°C (15, 30, 60 min intervals) sample_prep->thermal_exposure color_measurement Spectrophotometric color measurement (CIELAB values) thermal_exposure->color_measurement thermal_analysis TGA analysis for decomposition onset temperature color_measurement->thermal_analysis data_analysis Calculate color difference (ΔE) and assess degradation thermal_analysis->data_analysis end Generate stability report data_analysis->end

Data Interpretation:

  • Color difference (ΔE) values < 1.0 indicate excellent thermal stability
  • Decomposition onset temperatures significantly above 280°C confirm heat resistance
  • Minimal weight loss in TGA below 280°C validates suitability for high-temperature applications
Solvent Compatibility Testing

Protocol for Evaluating Solvent Compatibility and Color Strength

Objective: To assess the solubility and color development of Solvent Blue 83 in various solvent systems.

Materials:

  • Solvent Blue 83 dye
  • Test solvents (alcohols, esters, ketones, aromatic hydrocarbons)
  • Ultrasonic bath
  • UV-Vis spectrophotometer
  • Centrifuge

Procedure:

  • Solution Preparation: Prepare 0.01% w/v solutions of the dye in each test solvent using ultrasonic agitation if necessary for complete dissolution.
  • Clarity Assessment: Visually inspect solutions for undissolved particles and measure transmittance at 600 nm.
  • Spectrophotometric Analysis: Scan solutions from 400-700 nm using UV-Vis spectrophotometry to determine λmax and extinction coefficients.
  • Stability Monitoring: Store solutions at ambient and elevated temperatures (40°C), monitoring color change or precipitation over 30 days.

Quality Control and Specifications

When specifying Solvent Blue 83 for research and development purposes, the following quality parameters should be considered:

Table 3: Typical Quality Control Parameters for Solvent Blue 83

Parameter Specification Range Test Method
Dye Content 98-102% Spectrophotometric analysis [2]
Moisture Content ≤ 1% Karl Fischer titration [2]
Ash Content ≤ 1% Gravimetric analysis [2]
pH (1% solution) 6.0-8.0 pH meter in suitable solvent [2]
Particle Size ≥ 95% through 80 mesh Sieve analysis [2]

Handling and Storage Guidelines

Storage Conditions:

  • Store in a cool, dry, well-ventilated area at 15°C–25°C [2]
  • Keep in tightly sealed, moisture-resistant containers
  • Protect from direct sunlight and incompatible chemicals

Safety Precautions:

  • Wear appropriate PPE: gloves, goggles, and dust mask/respirator when handling powder [2]
  • Handle in ventilated space or under fume hood
  • Avoid inhalation, ingestion, and contact with skin or eyes

Comparative Analysis with Related Dyes

Solvent Blue 83 occupies a specific niche in the solvent blue dye spectrum, particularly distinguished by its high thermal resistance. The following diagram illustrates the relationship between thermal resistance and chemical structure for various solvent blue dyes:

dye_comparison low_temp Lower Temperature Dyes (200-220°C) medium_temp Medium Temperature Dyes (220-250°C) low_temp->medium_temp Increased Thermal Resistance high_temp High Temperature Dyes (250°C+) medium_temp->high_temp Structural Modification sb83 Solvent Blue 83 (280°C Resistance) high_temp->sb83 Specialized Applications

When compared to other solvent blue dyes, Solvent Blue 83 demonstrates distinct advantages in thermal performance:

Table 4: Comparison of Solvent Blue 83 with Related Solvent Dyes

Dye Compound CAS Number Heat Resistance Key Characteristics
Solvent Blue 83 103220-11-7 280°C Exceptional thermal stability, triarylmethane structure [2] [1]
Solvent Blue 4 6786-83-0 Not specified High solubility in organic solvents [2]
Solvent Blue 5 1325-86-6 Not specified Better lightfastness than Solvent Blue 4 [2]
Solvent Blue 2 1325-85-5 Not specified Lower toxicity, used in food packaging [2]
Solvent Blue 104 116-75-6 280°C Similar heat resistance, different chemical structure [3]

Conclusion

Solvent Blue 83 represents a high-performance coloring option for applications demanding exceptional thermal stability up to 280°C. Its unique combination of heat resistance, chemical inertness, and solubility characteristics in organic solvents makes it particularly valuable for plastics, coatings, inks, and specialty applications where color integrity must be maintained under severe processing conditions. The experimental protocols provided enable researchers to rigorously evaluate its performance in specific formulations and applications.

References

Comprehensive Application Notes and Protocols for Surfactant Micelle Solubilization of Solvent Blue 83

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Micellar Solubilization and Solvent Blue 83

Micellar solubilization represents a powerful pharmaceutical technology for enhancing the aqueous solubility of hydrophobic compounds through incorporation into surfactant micelles. This process occurs when surfactant molecules, present at concentrations above their critical micelle concentration (CMC), spontaneously assemble into nanoscale aggregates with hydrophobic interiors and hydrophilic exteriors. These micelles function as molecular containers that can encapsulate poorly soluble substances, creating thermodynamically stable isotropic solutions that can significantly exceed the normal solubility limits of hydrophobic compounds in aqueous media [1] [2]. The pharmaceutical industry extensively utilizes micellar solubilization to formulate drug compounds with poor aqueous solubility, which constitutes a significant challenge in modern drug development pipelines [1] [3].

Solvent Blue 83 (C.I. 61525), an anthraquinone-based hydrophobic dye, serves as an excellent model compound for studying micellar solubilization mechanisms in pharmaceutical systems. As a solvent dye, it is inherently insoluble in water but soluble in organic solvents, making it a suitable analog for hydrophobic drug molecules. Its anthraquinone structure provides distinctive spectroscopic properties that facilitate quantitative analysis during solubilization studies. In pharmaceutical applications, understanding the solubilization behavior of such model compounds provides critical insights for formulating poorly water-soluble drugs, enabling enhanced bioavailability and therapeutic efficacy [4]. The application of micellar systems to solubilize dye molecules like Solvent Blue 83 also finds relevance in pharmaceutical analysis, drug delivery testing, and as a visual tracer in release studies.

Table 1: Key Properties of Solvent Blue 83

Property Specification Relevance to Solubilization
Chemical Class Anthraquinone dye Planar structure influences micellar incorporation
Solubility Class Solvent dye Inherently hydrophobic, requires solubilization
Molecular Weight ~380-450 g/mol Small enough for micellar encapsulation
Aqueous Solubility Very low Primary candidate for micellar enhancement
Spectroscopic Properties Strong visible absorption Enables quantitative monitoring of solubilization

Surfactant Selection and Micellization Fundamentals

The selection of appropriate surfactants constitutes a critical determinant in the successful solubilization of Solvent Blue 83. Surfactants are amphiphilic molecules composed of both hydrophilic (head) and hydrophobic (tail) moieties that self-assemble into micelles above a specific concentration threshold known as the critical micelle concentration (CMC) [1]. These micelles exhibit an anisotropic water distribution within their structure, with water concentration decreasing from the surface toward the core, creating a completely hydrophobic, water-excluded interior core. The spatial positioning of a solubilized compound within the micellar structure depends directly on its polarity, with nonpolar molecules like Solvent Blue 83 typically residing in the micellar core, while substances with intermediate polarity distribute along surfactant molecules in intermediate positions [1].

Surfactants are classified into four major categories based on the nature of their hydrophilic head groups: anionic, cationic, nonionic, and zwitterionic. Each category offers distinct advantages and limitations for pharmaceutical solubilization applications. Nonionic surfactants frequently demonstrate superior solubilization capacity for hydrophobic dyes like Solvent Blue 83 compared to their ionic counterparts, which may be attributed to their ability to accommodate dye molecules not only in the hydrocarbon core but also within the headgroup shell region [4]. Additionally, nonionic surfactants generally exhibit higher CMC values and reduced sensitivity to ionic strength variations in solution, making them more suitable for pharmaceutical formulations with specific tonicity requirements. The recent development of gemini surfactants—dimeric molecules containing two hydrophilic groups and two hydrophobic tails connected by a spacer—has further expanded the surfactant toolbox, offering enhanced solubilization power, reduced CMC values, and improved hard-water tolerance [5].

Table 2: Surfactant Selection Guide for Solvent Blue 83 Solubilization

Surfactant Type Examples CMC Range (mM) Advantages Limitations
Nonionic Tween 80, Triton X-100, Brij series 0.01-0.5 High solubilization capacity, low irritation potential Cloud point phenomena at elevated temperatures
Anionic SDS, Sodium cholate, Sulfobetaine-16 1-10 Excellent solubilization for cationic dyes Sensitive to pH and ionic strength, potential irritation
Cationic CTAB, DTAB, TTAC 1-20 Effective for anionic dyes Toxicity concerns, incompatible with anionic compounds
Zwitterionic Lecithin, DAPS 0.1-1.0 Mild, biocompatible, stable over pH range Higher cost, complex purification
Gemini Cationic and anionic dimerics 0.001-0.1 Very low CMC, high efficiency Limited commercial availability, higher cost

The micellization process represents a delicate balance of intermolecular forces, with the primary driving force being the hydrophobic effect associated with minimizing unfavorable interactions between nonpolar surfactant tails and water molecules. Opposing repulsive forces primarily result from steric and electrostatic interactions between surfactant polar head groups [1]. Whether micellization occurs and at what concentration depends precisely on the balance between these promoting and opposing forces. The geometry of various micellar shapes and the space occupied by hydrophilic and hydrophobic groups can be predicted using the packing parameter (VH/lcao), where VH represents the volume of the hydrophobic group, lc is the length of the hydrophobic group, and ao is the cross-sectional area occupied by the hydrophilic group at the micelle-solution interface [1]. This parameter determines whether micelles assume spherical, cylindrical, or planar configurations, with significant implications for solubilization capacity.

Experimental Protocols for Solubilization Studies

Materials and Preparation

For reproducible solubilization studies with Solvent Blue 83, researchers should procure high-purity reagents and standardized equipment. Essential materials include: Solvent Blue 83 (high-purity grade, ≥95%), selected surfactants (pharmaceutical grade if intended for drug delivery applications), double-distilled or deionized water (resistivity ≥18 MΩ·cm), organic solvents (HPLC-grade methanol or ethanol for stock solutions), and buffer components for pH control. Primary equipment requirements include: analytical balance (accuracy ±0.0001 g), mechanical shaker or magnetic stirrer with temperature control, ultrasonication bath, UV-Visible spectrophotometer with matched quartz cells, and pH meter with appropriate buffers for calibration [4] [5].

Stock solution preparation represents a critical initial step in ensuring experimental consistency. Precisely weigh 10-25 mg of Solvent Blue 83 and dissolve in an appropriate organic solvent (methanol recommended for anthraquinone dyes) to create a concentrated stock solution (typically 1-5 mM). Store this solution in amber glass containers at 4°C to prevent photodegradation and solvent evaporation. Similarly, prepare surfactant stock solutions by dissolving accurately weighed surfactant quantities in distilled water, with concentrations selected to span the anticipated CMC by at least an order of magnitude above and below. For surfactants with limited water solubility, gentle heating and agitation may be required to achieve complete dissolution. Filter all solutions through 0.45 μm or 0.22 μm membrane filters to remove particulate matter that could interfere with spectroscopic measurements [4].

Standard Solubilization Protocol

The following optimized protocol provides a standardized approach for evaluating Solvent Blue 83 solubilization in selected surfactant systems:

  • Solution Series Preparation: Prepare a series of surfactant solutions with concentrations ranging from well below to substantially above the anticipated CMC (typically 0.1x to 10x CMC) in aqueous buffer. Maintain constant ionic strength (e.g., 0.15 M NaCl) and pH (e.g., 7.4 phosphate buffer for physiological simulations) across all samples to ensure comparable conditions.

  • Dye Incorporation: To each surfactant solution, add a fixed volume of Solvent Blue 83 stock solution to achieve a final dye concentration appropriate for spectrophotometric detection (typically 10-50 μM). Utilize minimal organic solvent volumes (<1% v/v) to prevent micellar disruption.

  • Equilibration: Securely cap all containers and agitate continuously using a mechanical shaker or magnetic stirring at constant temperature (25°C recommended for standardization) for a minimum of 24 hours to ensure equilibrium establishment. For time-dependent studies, extend this period to verify stability.

  • Phase Separation: Following equilibration, separate undissolved dye from the solubilized fraction through centrifugation at 5,000-10,000 × g for 15-30 minutes. Alternatively, employ membrane filtration (0.22 μm) for improved clarity, ensuring compatibility between membrane material and surfactant type.

  • Spectrophotometric Analysis: Quantitatively determine solubilized dye concentration in the supernatant using UV-Visible spectrophotometry. Measure absorbance at the wavelength of maximum absorption (λmax) for Solvent Blue 83 (typically 580-620 nm for anthraquinone dyes) against appropriate blank solutions containing identical surfactant concentrations without dye.

  • Data Processing: Construct solubilization isotherms by plotting dissolved dye concentration against corresponding surfactant concentration. Identify the CMC as the point of inflection where dye solubility demonstrates a marked increase, indicating the onset of micelle-mediated solubilization [4].

The experimental workflow for the solubilization protocol can be visualized as follows:

G Stock Solution\nPreparation Stock Solution Preparation Dye Incorporation Dye Incorporation Stock Solution\nPreparation->Dye Incorporation Surfactant Series\nPreparation Surfactant Series Preparation Surfactant Series\nPreparation->Dye Incorporation Equilibration\n(24 hours, 25°C) Equilibration (24 hours, 25°C) Dye Incorporation->Equilibration\n(24 hours, 25°C) Phase Separation\n(Centrifugation/Filtration) Phase Separation (Centrifugation/Filtration) Equilibration\n(24 hours, 25°C)->Phase Separation\n(Centrifugation/Filtration) Spectrophotometric\nAnalysis Spectrophotometric Analysis Phase Separation\n(Centrifugation/Filtration)->Spectrophotometric\nAnalysis Data Processing &\nCMC Determination Data Processing & CMC Determination Spectrophotometric\nAnalysis->Data Processing &\nCMC Determination

Diagram 1: Experimental workflow for Solvent Blue 83 solubilization studies

Analytical Techniques and Characterization Methods

Critical Micelle Concentration Determination

Accurate determination of the critical micelle concentration (CMC) represents a fundamental aspect of micellar solubilization studies, as it defines the minimum surfactant concentration required for micelle formation and consequent solubilization capacity. Multiple complementary techniques should be employed to enhance measurement reliability. Conductivity measurements provide excellent CMC determination for ionic surfactants, with the CMC identified as the distinct break point in the plot of specific conductivity versus surfactant concentration, where the slope changes due to altered counterion binding [1] [6]. Surface tension measurements offer a universal approach applicable to all surfactant types, where surface tension decreases linearly with surfactant concentration until the CMC is reached, after which it remains essentially constant due to micelle formation saturation [1] [5]. Spectroscopic methods utilizing solvatochromic dyes like Solvent Blue 83 itself can directly probe the micellar environment, with observable shifts in absorption maxima or fluorescence emission accompanying dye transfer from aqueous to micellar phases [4].

Additional techniques including ultrasonic velocity measurements, viscosimetry, and fluorimetry with specialized probes provide supplementary approaches for CMC determination, each offering unique insights into micellization thermodynamics and micellar properties. The specific conductivity method generally offers the highest precision for ionic surfactants, while surface tension measurements provide broader applicability across surfactant classes. For Solvent Blue 83 specifically, the direct spectrophotometric method leveraging its intrinsic chromophoric properties enables simultaneous determination of both CMC and solubilization efficiency, making it particularly efficient for comprehensive characterization studies [4] [6].

Solubilization Efficiency Quantification

The solubilization efficiency of surfactant systems for Solvent Blue 83 can be quantified through several complementary parameters. The molar solubilization ratio (MSR) represents the number of moles of dye solubilized per mole of surfactant in the micellar form, calculated from the slope of the linear portion of the solubilization isotherm above the CMC. The micelle-water partition coefficient (Kmw) describes the equilibrium distribution of the dye between micellar and aqueous phases, providing insight into the affinity of Solvent Blue 83 for the micellar environment relative to the aqueous phase [4]. These parameters can be determined experimentally using the following standardized approach:

  • Standard Curve Preparation: Prepare a calibration curve by measuring absorbance of Solvent Blue 83 standard solutions of known concentrations in the same solvent system as samples. Ensure linearity (R² > 0.995) across the expected concentration range.

  • Sample Analysis: Measure absorbance of equilibrated samples across the surfactant concentration series after phase separation. Calculate dye concentrations using the standard curve, correcting for any background absorbance from surfactant solutions.

  • Data Analysis: Construct a solubilization isotherm by plotting solubilized dye concentration against surfactant concentration. Calculate MSR as the slope of the linear regression fit to data points above CMC. Determine Kmw using the relationship Kmw = [dye]mic/([dye]w × [surfactant]mic), where [dye]mic represents dye concentration in micellar phase, [dye]w represents dye concentration in aqueous phase, and [surfactant]mic represents micellized surfactant concentration (total surfactant minus CMC) [4].

The following diagram illustrates the key intermolecular interactions governing the solubilization mechanism of Solvent Blue 83 in surfactant micelles:

G Hydrophobic Core\n(Micelle Interior) Hydrophobic Core (Micelle Interior) Solvent Blue 83\nMolecule Solvent Blue 83 Molecule Solvent Blue 83\nMolecule->Hydrophobic Core\n(Micelle Interior) Surfactant\nHydrophobic Tails Surfactant Hydrophobic Tails Surfactant\nHydrophobic Tails->Hydrophobic Core\n(Micelle Interior) Surfactant\nPolar Heads Surfactant Polar Heads Aqueous Environment Aqueous Environment Surfactant\nPolar Heads->Aqueous Environment Hydrophobic\nInteractions Hydrophobic Interactions Hydrophobic\nInteractions->Solvent Blue 83\nMolecule Van der Waals\nForces Van der Waals Forces Van der Waals\nForces->Solvent Blue 83\nMolecule

Diagram 2: Molecular interactions in micellar solubilization of Solvent Blue 83

Pharmaceutical Applications and Formulation Considerations

The solubilization of hydrophobic compounds like Solvent Blue 83 in surfactant micelles extends beyond model systems to practical pharmaceutical applications, particularly in drug delivery systems and formulation development. Polymeric micelles, formed from amphiphilic block copolymers, have garnered significant attention as nanocarriers for hydrophobic drugs, offering enhanced solubility, prolonged circulation time, and potential for targeted delivery [3]. These systems typically employ biocompatible polymers such as polyethylene glycol (PEG) as hydrophilic segments and biodegradable polyesters like poly(lactic acid) or poly(ε-caprolactone) as hydrophobic blocks, creating a core-shell architecture that protects hydrophobic therapeutic agents from the aqueous environment while maintaining colloidal stability [3]. The small size range of micelles (typically 10-100 nm) facilitates passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, enabling targeted drug delivery for oncology applications [3].

For Solvent Blue 83 specifically, pharmaceutical applications include its use as a model compound for studying the solubilization behavior of hydrophobic drugs, as a visual tracer in drug release systems, and as a spectroscopic probe for characterizing micellar environments. When developing micellar formulations containing dye molecules or hydrophobic drugs, several critical factors must be addressed: micellar stability under physiological dilution, drug loading capacity, release kinetics, and biological compatibility. Recent advances in stimuli-responsive micelles that release their payload in response to specific triggers such as pH changes, enzymatic activity, or temperature variations offer enhanced control over drug delivery profiles [3] [6]. Additionally, the application of Quality-by-Design (QbD) principles and Process Analytical Technology (PAT) frameworks to micelle preparation ensures consistent product quality and facilitates regulatory approval [3].

Table 3: Troubleshooting Guide for Solvent Blue 83 Solubilization Studies

Problem Potential Causes Solutions
Poor reproducibility in CMC determination Inadequate equilibration time, temperature fluctuations, impure surfactants Extend equilibration to >24 h, use temperature-controlled environment, purify surfactants
Non-linear solubilization isotherms Dye aggregation, micelle shape transitions, concentration errors Verify dye purity, include wider concentration range, confirm micelle structure
Precipitation at high surfactant concentrations Salting-out effect, micelle shape changes, dye-surfactant complexation Adjust ionic strength, characterize micelle morphology, evaluate surfactant-dye ratio
Spectral shifts during solubilization Polarity-dependent absorption, dye localization changes, dye-dye interactions Use consistent instrumentation, determine exact λmax for each system, verify Beer's Law compliance
Time-dependent solubility changes Micelle maturation, dye permeation kinetics, oxidative degradation Conduct kinetic studies, exclude oxygen, establish equilibrium time

Conclusion and Future Perspectives

Micellar solubilization represents a highly effective and versatile strategy for enhancing the aqueous solubility of hydrophobic compounds like Solvent Blue 83, with significant implications for pharmaceutical formulation development. The systematic investigation of surfactant-mediated solubilization mechanisms provides fundamental insights that can be directly translated to drug delivery applications for poorly water-soluble therapeutic agents. The protocols and methodologies detailed in these Application Notes provide a standardized framework for conducting reproducible solubilization studies, enabling quantitative comparison across different surfactant systems and experimental conditions.

Future developments in micellar solubilization will likely focus on advanced surfactant design with tailored properties for specific applications, stimuli-responsive systems that offer spatiotemporal control over release profiles, and hybrid nanocarriers that combine the advantages of micelles with other delivery platforms. The growing emphasis on green chemistry principles in pharmaceutical development further supports the adoption of surfactant-based systems as environmentally benign alternatives to organic solvent-based formulations [5]. Additionally, the integration of computational approaches with experimental screening, as demonstrated in recent DNA-encoded library synthesis optimization using surfactant maps, promises to accelerate the identification of optimal surfactant systems for specific solubilization challenges [7]. As these technologies continue to evolve, micellar solubilization will remain an indispensable tool in the pharmaceutical scientist's arsenal, enabling the successful development of innovative formulations for hydrophobic active ingredients.

References

dyeing protocols for Solvent Blue 83

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data for Solvent Blue 83

The table below summarizes the available quantitative data for Solvent Blue 83 from the search results.

Property Value / Description
Name C.I. Solvent Blue 83 [1]
Molecular Structure Anthraquinones [1]
CAS Registry Number 103220-11-7 [1]
Properties & Applications Red light blue [1]
Melting Point 280 °C [1]
Light Fastness Well (ISO Standard) [1]
Water Solubility Insoluble [1]
Chemical Stability No change in 5% Sodium Carbonate or 5% Hydrochloric acid [1]
Example Suppliers Kayaset Blue A-2R (Nippon Kayaku Co Ltd), Sumiplast Blue OR (Sumika Fine Chemicals Co Ltd) [1]

Experimental Workflow for Dye Development

The following diagram outlines a generalized, high-level workflow for developing and applying a dyeing protocol, which can serve as a logical framework for your work with Solvent Blue 83.

Start Start: Identify Dye Application A Characterize Dye Properties Start->A Gather data B Select Solvent & Concentration A->B Based on solubility C Define Application Parameters B->C Set time/temp D Assess Outcome & Performance C->D Evaluate D->B Optimize End Finalize Protocol D->End Success

Protocol Development Guidance

Due to the lack of specific protocols for Solvent Blue 83, here are key considerations for developing your own application notes, drawing from general principles in the search results.

  • Solvent Selection: Solvent Blue 83 is, by its name and nature, designed for use in organic solvents. Its insolubility in water is a key characteristic to consider when choosing an appropriate solvent system [1]. The choice of solvent will directly impact the dye's solubility, stability, and final color properties.

  • Critical Parameters to Test: When developing your protocol, you will need to experimentally determine the optimal conditions for several variables. These include:

    • Operating Temperature: The dye demonstrates stability at high temperatures, with a melting point of 280°C and good heat resistance, but the optimal application temperature for your specific process needs to be determined [1].
    • Dye Concentration: The concentration will affect the depth of shade. You will need to establish a standard curve for your specific application.
    • Processing Time: The duration of dyeing required to achieve the desired result must be empirically tested.
  • Performance & Safety Assessment:

    • Light Fastness: The dye has a good ISO light fastness rating, which is promising for applications requiring color stability [1].
    • Toxicological Profile: The search results do not provide specific toxicological data for Solvent Blue 83. It is imperative to consult the Material Safety Data Sheet (MSDS) from suppliers like Nippon Kayaku or Sumika Fine Chemicals for safe handling procedures, especially in a drug development context [1].

References

Application Notes: Nonionic Surfactants for Solvent Blue 83 Solubilization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Solubilization

Solvent Blue 83, a hydrophobic dye, presents significant solubility challenges in aqueous systems, limiting its application in pharmaceuticals and industrial products. Micellar solubilization using nonionic surfactants provides a powerful, thermodynamically stable alternative to organic solvents for dissolving such compounds [1]. This process occurs when surfactant molecules self-assemble in water above a specific concentration, forming dynamic colloidal structures called micelles [1] [2].

The interior of a micelle consists of a completely hydrophobic core, which provides a compatible microenvironment for accommodating nonpolar molecules like Solvent Blue 83 [1]. The spatial position of a solubilized dye within the micelle depends on its specific polarity; highly nonpolar molecules are harbored in the deep core, while those with intermediate polarity may be distributed along the surfactant molecules [1]. Nonionic surfactants are particularly effective as they allow solubilization not only in the hydrocarbon core but also within the hydrated headgroup shell, offering greater flexibility [3].

Surfactant Selection Criteria

Choosing an appropriate nonionic surfactant is critical for optimizing Solvent Blue 83 solubilization. Key selection factors include:

  • Hydrophile-Lipophile Balance (HLB): Surfactants with HLB values in the mid-range (approximately 8-16) are typically most effective for solubilizing hydrophobic compounds. An HLB around 8.6 has been reported to provide optimal entrapment efficacy for hydrophobic agents [4]. Surfactants with very high HLB (14-17) are often unfavorable for forming the vesicles needed for solubilization [4].

  • Structural Features: The chemical structure of the surfactant directly impacts its performance. Stearyl (C18) chains in nonionic surfactants generally demonstrate higher entrapment efficiency for hydrophobic compounds compared to lauryl (C12) chains due to enhanced hydrophobic domain volume [4]. The length of the ethylene oxide chain in ethoxylated surfactants also influences the hydration and size of the headgroup shell [3].

  • Critical Micelle Concentration (CMC): Surfactants with lower CMC values are generally more efficient for solubilization, as they form micelles at lower concentrations. Longer hydrocarbon tails typically lead to lower CMC values and stronger hydrophobic interactions [5] [3].

Performance Data and Surfactant Comparison

The following table summarizes key properties of common nonionic surfactants relevant to dye solubilization, based on general literature. Specific data for Solvent Blue 83 should be determined experimentally.

Table 1: Characteristics of Common Nonionic Surfactants for Dye Solubilization

Surfactant Typical Structure / Class HLB (Approx.) Reported CMC (Approx.) Remarks for Dye Solubilization
Saponin Natural glycoside [6] - ~1.0% (w/v) [6] Biocompatible, natural origin; CMC determined via ultrasonic velocity.
Alkyl Polyglucoside (e.g., Glucopon) Alkylpolyglycoside [4] - ~1.0% (w/v) [6] Good wetting, biodegradable; derived from sugar and fat.
Sorbitan Ester (e.g., Sorbitan Sesquioleate) Polyoxyethylene glycol sorbitan alkyl ester [4] Low ~0.8% (w/v) [6] Higher molecular weight promotes lower CMC; strong molecular interactions.
Polysorbate (Tween series) Polyoxyethylene sorbitan ester [7] 10-16 Varies with type (e.g., low (10^{-4}) M for Brij 35) [7] Versatile, widely used in pharmaceuticals; superior solubilization power for hydrophobic drugs/dyes [3].
Brij Series Polyethylene glycol alkyl ether [4] [7] 9-16 Varies with chain length Stearyl (C18) chains show higher entrapment efficiency than lauryl (C12) [4].
Triton X-100 Polyethylene glycol alkylphenyl ether [7] ~13.5 ( 3 \times 10^{-4} ) M [8] Commonly used in research; effective but environmental concerns exist.
Detailed Experimental Protocols
4.1 Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for surfactant characterization.

  • Principle: The CMC is identified by observing a distinct change in a physical property of the surfactant solution as its concentration increases [1] [2].
  • Methods:
    • Surface Tension: Prepare a series of surfactant solutions at different concentrations (e.g., (1 \times 10^{-5} ) M to (1 \times 10^{-2} ) M). Measure surface tension and plot versus the logarithm of concentration. The CMC is the concentration at the sharp break point where the slope changes [1] [7].
    • Conductivity: Primarily for ionic surfactants. Plot specific conductivity (( \kappa )) against surfactant concentration. The CMC is the intersection point of two linear segments with different slopes [5] [7].
    • Spectroscopic Methods: Use a hydrophobic fluorescent probe (e.g., pyrene). The fluorescence intensity ratio of certain vibronic bands (I(_1)/I(_3)) changes sharply at the CMC due to probe partitioning into micelles [2].
    • Ultrasonic Velocity: Measure ultrasonic velocity in solutions at different concentrations. Velocity increases up to the CMC, after which it decreases or plateaus, indicating micelle formation [6].
4.2 Protocol for Solubilization Capacity Assessment

This protocol quantifies the maximum amount of Solvent Blue 83 that a surfactant system can solubilize.

  • Materials: Solvent Blue 83, selected nonionic surfactant, double-distilled water, orbital shaker, centrifuge, UV-Vis spectrophotometer.
  • Procedure:
    • Prepare a series of surfactant solutions (e.g., 0.5% to 5% w/v) in double-distilled water, ensuring concentrations are above the CMC.
    • Add an excess amount of Solvent Blue 83 powder to each vial.
    • Seal vials and agitate continuously for 24-48 hours using an orbital shaker at constant temperature (e.g., 25°C) to reach equilibrium.
    • Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 min) to separate unsolubilized dye.
    • Carefully withdraw an aliquot of the supernatant and dilute if necessary.
    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the ( \lambda_{\text{max}} ) for Solvent Blue 83.
    • Determine the dye concentration using a pre-established calibration curve of absorbance versus concentration.
  • Analysis: Plot the equilibrium concentration of solubilized dye against the surfactant concentration. The solubilization capacity is often reported as the slope of the linear region above the CMC [3].
4.3 Stability and Compatibility Evaluation
  • Cloud Point Determination: Prepare a surfactant solution containing the solubilized dye. Heat the solution gradually while monitoring its turbidity (e.g., by absorbance at 600 nm). The cloud point is the temperature at which a sharp increase in turbidity occurs, indicating phase separation. Formulations should be stored and used well below this temperature [7].
  • Effect of Additives: Systematically investigate the impact of salts, pH, and other formulation components on solubilization capacity and cloud point, as electrolytes and pH can compress the electrical double layer and affect micelle stability [1] [8].
Technical Diagrams
5.1 Micellar Solubilization Mechanism

The following diagram illustrates the structure of a nonionic micelle and the potential location of a hydrophobic dye molecule.

micelle Nonionic Micelle Structure for Dye Solubilization Water Water SurfactantMonomer SurfactantMonomer MicelleCore Hydrophobic Core (Solubilized Dye) SurfactantMonomer->MicelleCore aggregates above CMC SubSolution Aqueous Solution SubSolution->MicelleCore contains SurfactantTail Hydrocarbon Tail MicelleCore->SurfactantTail composed of SurfactantHead Hydrated Polyethylene Oxide Head Group SurfactantHead->Water interacts with SurfactantTail->SurfactantHead connected to DyeMolecule Solvent Blue 83 Molecule DyeMolecule->MicelleCore partitioned into MonomerFormation Surfactant Monomer

5.2 Experimental Workflow for Solubilization Studies

This flowchart outlines the key steps in a standard solubilization study.

workflow Experimental Workflow for Solubilization Studies Start 1. Select Surfactant A 2. Determine CMC (Surface Tension, Conductivity, etc.) Start->A B 3. Prepare Surfactant Solutions (Concentration > CMC) A->B C 4. Add Excess Solvent Blue 83 B->C D 5. Equilibrate with Agitation (24-48 hours) C->D E 6. Centrifuge to Remove Undissolved Dye D->E F 7. Analyze Supernatant (UV-Vis Spectrophotometry) E->F G 8. Calculate Solubilization Capacity and Thermodynamic Parameters F->G End 9. Evaluate Formulation Stability (Cloud Point, Additives) G->End

References

improving Solvent Blue 83 light fastness

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Light Fastness

Light fastness is a material's resistance to fading when exposed to light. The fading process is primarily a photochemical reaction where dye molecules absorb photons, become excited, and undergo chemical changes that break them down [1].

For researchers, the key factors influencing a dye's light fastness are:

  • Chemical Structure: The molecular makeup of the dye is the most critical factor. Anthraquinone-based dyes, for instance, are generally more lightfast than triphenylmethane dyes [2].
  • Aggregation State & Combination State: How the dye molecules assemble and bond with the fiber affects stability.
  • Mixed Color Matching: Combining dyes can sometimes lead to sensitization, where one dye accelerates the fading of another [1].

Strategies for Improvement

Based on general textile chemistry, here are strategies to improve light fastness. Note that the applicability and effectiveness for Solvent Blue 83 require experimental verification.

Strategy Mechanism & Application Key Considerations
Dye Selection Choose dyes with inherently stable molecular structures (e.g., anthraquinone, phthalocyanine) [3] [4]. Fundamental; chemical structure determines performance ceiling.
UV-Absorbers & Stabilizers Additives absorb harmful UV radiation, dissipating energy as heat before it damages the dye molecule. Compatible with solvent systems; potential impact on solution clarity/color.
Optimized Processing Ensure complete dissolution and bonding to the substrate; avoid surface dye residues. Pre-testing with target materials (plastics, oils, etc.) is crucial [5] [3].

The following workflow outlines a systematic approach to testing and improving dye performance.

G Start Start: Dye Performance Issue S1 Baseline Fastness Test Start->S1 S2 Analyze Test Results S1->S2 S3 Hypothesis & Strategy S2->S3 S4 Select Improvement Method S3->S4 S5 Implement & Re-test S4->S5 S6 Compare Results S5->S6 S6->S4 Re-evaluate S7 Document Protocol S6->S7 Success End Optimized Formula S7->End

Experimental Testing Protocols

To objectively evaluate improvements, follow standardized testing methods. The table below summarizes key test parameters [6] [2].

Test Parameter Standard Protocol (e.g., ISO 105-B02) Key Equipment & Materials
Light Source Xenon arc lamp, calibrated to mimic sunlight (D65 spectrum). Xenon arc lamp with appropriate filters [1].
Reference Scale Blue Wool references (Grades 1-8 or L2-L9) exposed alongside samples. Set of Blue Wool reference standards [2].
Environmental Control Controlled temperature (e.g., Black Standard Temp: ~50°C) and humidity [1]. Environmental chamber, black panel thermometer.
Assessment Visual or instrumental comparison of exposed vs. unexposed samples against Gray Scale and Blue Wool standards. Gray Scale for color change, spectrophotometer.

Sample Preparation Workflow: Adherence to a strict preparation protocol is vital for reproducible results. The following chart details the key steps.

G A Prepare Substrate (Fabric, Plastic Film) B Dye Application (Ensure even coloration and complete fixation) A->B C Condition Samples (24 hours in dark, standard atmosphere) B->C D Cut to Standard Size (e.g., 45mm x 10mm) C->D E Mount with Blue Wool Standards on sample card D->E F Load into Light Fastness Tester E->F

Troubleshooting FAQ

Q1: Our Solvent Blue 83 formulation fails light fastness tests. What should we investigate first?

  • A: First, verify the dye's chemical purity and concentration. Then, investigate the substrate material—some plastics (e.g., ABS) can interact with dyes differently than others (e.g., PS) [5]. Finally, test the addition of UV-stabilizers compatible with your solvent system.

Q2: Why does the dyed sample change color (not just fade) after light exposure?

  • A: This indicates a chemical change in the chromophore (color-bearing part of the molecule). It can occur if the dye is impure or if it's sensitive to specific wavelengths, leading to a breakdown into products with different colors. Review the dye's molecular structure for potential weak points [1].

Q3: How can we predict the light fastness of a new solvent dye blend?

  • A: While computational models for predicting solubility and properties are advancing [7], there is no substitute for empirical testing. Always run accelerated light fastness tests on new blends, as interactions between dyes can be unpredictable and lead to sensitization [1].

References

optimizing Solvent Blue 83 solubility in polymers

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Blue 83: Key Properties & Data

The following table summarizes the core physical and chemical properties of Solvent Blue 83 that are critical for formulation work [1] [2] [3].

Property Details / Value
CAS Registry Number 103220-11-7 [1] [2] [3]
Molecular Structure Triarylmethane (Anthraquinone structure was initially suggested but corrected to triarylmethane based on detailed analysis) [1].
Thermal Stability Heat-resistant up to 280°C [2] [3].
Solubility in Water Insoluble [1] [2].
Chemical Stability Shows no change in 5% Sodium Carbonate or 5% Hydrochloric acid [2] [3].
Light Fastness Good/Well (ISO standard) [2] [3].

Frequently Asked Questions & Troubleshooting

Here are some common challenges and guided solutions based on the dye's properties and general solubilization principles.

FAQ 1: The dye will not dissolve in my polymer matrix. What should I check first?

  • Possible Cause: Fundamental incompatibility between the dye's chemistry and your polymer/solvent system.
  • Troubleshooting Guide:
    • Verify Solvent Polarity: Solvent Blue 83 is classified as a solvent dye and is insoluble in water [1] [2]. It shows good solubility in organic solvents like alcohols and aromatic solvents [1]. Ensure your polymer is dissolved or processed in a compatible organic solvent, not an aqueous system.
    • Check for Decomposition: While the dye is heat-resistant to 280°C [2], verify that your processing temperature does not exceed this limit, which could cause decomposition.
    • Assess Polymer-Dye Interaction: The dye's structure contains electron-donating groups (e.g., dimethylamino groups) that can participate in interactions [1]. Select a polymer with functional groups that can form favorable interactions (e.g., dipole-dipole, van der Waals) with the dye molecule.

FAQ 2: My formulation has poor color uniformity. How can I improve dispersion?

  • Possible Cause: The dye particles are agglomerating due to insufficient dispersion or lack of stabilizing agents.
  • Troubleshooting Guide:
    • Reduce Particle Size: Implement particle size reduction techniques. A reduction to the nanometer scale significantly increases the surface area, which can enhance interaction with the polymer and improve dispersion [4] [5] [6].
    • Use a Surfactant/Stabilizer: Incorporate surfactants (e.g., Tweens, Spans, Poloxamers) or polymers (e.g., PVP, HPMC) that can adsorb onto the dye particles. This reduces interfacial tension, prevents agglomeration by steric or electrostatic stabilization, and promotes wetting [4] [6].
    • Create a Nanosuspension: For a more advanced approach, create a nanosuspension of the pure dye stabilized by surfactants. This is a proven method to increase the dissolution rate and kinetic solubility of poorly soluble substances [4].

FAQ 3: I need to replace a chlorinated solvent like Methylene Chloride (DCM). What are my options?

  • Context: Regulatory actions are restricting the use of Methylene Chloride (DCM) due to health and environmental concerns [7]. Given that Solvent Blue 83 is designed for organic solvents, finding alternatives is crucial.
  • Guidance:
    • Evaluate Alternative Solvents: Consider solvents like alcohols or esters, in which Solvent Blue 83 shows good solubility [1].
    • Assess Trade-offs: Be aware that many substitutes for chlorinated solvents (e.g., certain ethers) are flammable, requiring adjustments to safety protocols [7].
    • Test Compatibility: There is no universal substitute. You must experimentally verify that the alternative solvent can dissolve both the dye and your polymer effectively.

Proposed Experimental Workflow for Solubility Optimization

The diagram below outlines a systematic, iterative approach to optimizing Solvent Blue 83 solubility in your polymer system.

G Start Start: Define Polymer & Solvent System Step1 1. Solvent Screening (Test solubility in various solvents) Start->Step1 Step1->Step1 If not, reselect solvent Step2 2. Particle Size Reduction (e.g., milling, nanonization) Step1->Step2 If solvent compatible Step3 3. Add Stabilizers (e.g., surfactants, polymers) Step2->Step3 Step4 4. Formulation & Characterization (Create final blend and test properties) Step3->Step4 Step4->Step2 Results Poor (Re-optimize) Success Success: Target Solubility/ Dispersion Achieved Step4->Success Results OK

Workflow for Optimizing Solvent Blue 83 Solubility

Detailed Protocol for Key Steps
  • Step 1: Solvent Screening

    • Method: Use a small-scale vial test. Place a small, measured quantity of Solvent Blue 83 in a vial and add your candidate solvent. Seal and agitate (e.g., on a vortex mixer or magnetic stirrer) for a fixed period at a controlled temperature.
    • Evaluation: Visually inspect for complete dissolution. Quantify by measuring the concentration in solution via UV-Vis spectroscopy, comparing against a standard curve [1].
  • Step 2: Particle Size Reduction (Nanosuspension Route)

    • Method: Media Milling (Top-Down) is a preferred and scalable method [4].
      • Dispersion: Prepare a pre-mixed suspension of the dye in a solvent with a stabilizer (e.g., Poloxamer 407 or HPMC).
      • Milling: Load the dispersion into a mill containing grinding media (e.g., zirconia beads).
      • Processing: Run the mill for a predetermined time to achieve the target particle size (< 1 µm).
      • Separation: Separate the nanocrystals from the grinding media [4].
    • Evaluation: Characterize the final particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction.
  • Step 3: Stabilizer Selection

    • Method: Screen different stabilizers using a similar small-scale vial test as in Step 1.
    • Stabilizers to Test:
      • Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl methylcellulose (HPMC) [4].
      • Surfactants: Ionic (e.g., Sodium Lauryl Sulfate - SLS) or non-ionic (e.g., Polysorbate 80/Tween 80) [4] [6].
    • Evaluation: After creating a nanosuspension, let it stand and monitor for particle growth (Ostwald ripening) or agglomeration over time. A stable formulation will show no significant change in particle size or sedimentation.

Key Takeaways for Researchers

  • Foundational Properties are Crucial: The documented heat resistance (280°C) and solubility profile of Solvent Blue 83 provide a essential starting point for selecting compatible polymers and processing methods [2] [3].
  • Leverage General Solubility Principles: While direct protocols are limited, proven techniques from pharmaceutics—like nanosuspension, particle size reduction, and stabilizer use—are directly applicable to this dye-polymer system [4] [5].
  • Adapt and Experiment: The most effective protocol will be one you develop empirically, using this framework to guide your specific combination of dye, polymer, and desired application.

References

preventing Solvent Blue 83 decomposition at high temperature

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties of Solvent Blue 83

The key property for preventing decomposition is thermal stability. The data from the search results presents a specific value, but with a critical inconsistency.

Property Value Notes / Source
Documented Heat Resistance Up to 280°C [1]
Molecular Structure Triarylmethane-based (1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino)) [1]
Reported Molecular Weight ~511.69 g/mol [1]
Reported Molecular Formula C12H11N3 This formula appears inconsistent with the described complex structure and molecular weight [1].

A significant data conflict exists: the provided molecular formula (C12H11N3) is inconsistent with the described complex triarylmethane structure and its stated molecular weight of ~511.69 g/mol [1]. You must verify the correct molecular identity of your compound before designing experiments, as this impacts all subsequent analyses.

Suggested Experimental Pathways

Without specific guides for Solvent Blue 83, you can adapt standard materials science methodologies to investigate its stability. The workflow below outlines this approach.

Start Start: Characterize Solvent Blue 83 A1 Verify molecular structure (Elemental Analysis, NMR, MS) Start->A1 A2 Establish baseline purity (HPLC) A1->A2 B Thermal Stability Assessment A2->B B1 TGA Analysis (Determine decomposition onset) B->B1 B2 DSC Analysis (Identify phase transitions) B1->B2 B3 Isothermal TGA (Study degradation over time) B2->B3 C Identify Decomposition Products B3->C C1 TGA-IR or TGA-MS (Volatile products) C->C1 C2 HPLC-MS / FTIR (Non-volatile residues) C1->C2 D Develop Mitigation Strategies C2->D D1 Optimize Solvent System D->D1 D2 Use Antioxidant Additives D->D2 D3 Control Processing Environment D->D3 D1a Use high-boiling point solvents D1->D1a D2a Evaluate radical scavengers D2->D2a D3a Use inert atmosphere (e.g., N₂) D3->D3a

Thermal Stability Assessment
  • Core Technique: Use Thermogravimetric Analysis (TGA) to accurately determine the decomposition onset temperature and profile [1]. Isothermal TGA can study degradation over time at your target use temperature.
  • Supplementary Analysis: Differential Scanning Calorimetry (DSC) can identify phase transitions (melting, glass transition) that may occur before decomposition [1].
Identify Decomposition Products
  • Volatile Products: Couple TGA with FTIR or Mass Spectrometry (TGA-IR/TGA-MS) to identify gases and volatile products released during heating [1].
  • Non-volatile Residues: Use High-Performance Liquid Chromatography (HPLC) and FTIR Spectroscopy to analyze chemical changes in the solid residue after heating [1].
Develop Mitigation Strategies
  • Optimize Solvent System: Use high-boiling point, thermally stable solvents that will not react with the dye. The solubility profile of Solvent Blue 83 shows compatibility with alcohols and aromatic solvents [1].
  • Use Antioxidant Additives: Consider incorporating radical scavengers, as the decomposition of organic dyes can involve oxidative pathways.
  • Control Processing Environment: Perform high-temperature processing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation [1].

Key Considerations for Researchers

  • Data Gap: The primary challenge is the lack of peer-reviewed, mechanistic studies on Solvent Blue 83's thermal degradation. The available data is limited to a supplier's specification [1].
  • Structural Verification is Critical: The molecular formula inconsistency must be resolved. Confirm your compound's identity using elemental analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS) [1].
  • Learn from Analogues: While structurally different, degradation studies on Methylene Blue (a thiazine dye) show that advanced oxidation processes and electrochemical methods can mineralize dyes [2] [3]. This underscores the general susceptibility of complex dye molecules to breakdown under harsh conditions.

I hope this structured overview helps you design your experimental plan. The path forward relies heavily on initial empirical characterization of your specific Solvent Blue 83 sample.

References

Understanding and Troubleshooting Dye Migration

Author: Smolecule Technical Support Team. Date: February 2026

Dye migration in plastics is a complex phenomenon where colorants move from the polymer matrix to the surface or into adjacent materials. This is a common cause of product failure, contamination, and quality issues. The troubleshooting guide below outlines the primary factors and solutions.

Factor Mechanism of Action Preventive/Corrective Actions

| High Temperature [1] [2] [3] | Heat provides activation energy for dyes to sublimate (turn to gas) and diffuse faster through polymer chains. | • Use low-cure or low-temperature inks/plastisols. • Optimize curing temps to the minimum required (e.g., 270–280°F vs. 320°F) [1]. • Avoid overheating during processing and curing [1]. | | Material Composition [2] [3] | Polyester and other synthetics dyed with disperse/sublimation dyes are highly prone. Lipophilic (fat-loving) dyes migrate easily into fatty foods. | • Select plastics/dyes with higher migration stability. • For food packaging, avoid using materials that allow dye transfer to fatty foods [3]. • Use high-quality, stable dyes [2]. | | Chemical Affinity [3] | Dyes can be soluble in and migrate into materials with similar chemical properties (e.g., lipophilic dyes into fats/oils). | • Incorporate barrier layers (e.g., aluminum foil) within packaging [3]. • Use functional coatings (e.g., cocoa butter, shellac) to create a physical barrier [4]. | | Dye Transfer Inhibitors (DTIs) [5] | DTIs are chemical agents that form a barrier or bind with dye molecules, reducing their mobility and transfer. | • Integrate DTIs into the polymer matrix or as a coating during processing [5]. • Explore bio-based, biodegradable DTI formulations [5]. |

The following workflow provides a systematic approach to diagnosing and resolving a dye migration problem:

DyeMigrationTroubleshooting Dye Migration Troubleshooting Workflow Start Identify Dye Migration Issue Step1 Analyze Material Composition Start->Step1 Step2 Review Thermal History & Processing Conditions Step1->Step2 Step3 Evaluate Contact Environment (e.g., Food Type, Humidity) Step2->Step3 Step4 Hypothesize Root Cause Step3->Step4 Step5 Implement Corrective Action Step4->Step5 Hypo1 Heat-Sensitive Dye Step4->Hypo1 Hypo2 Material-Dye Incompatibility Step4->Hypo2 Hypo3 Lack of Barrier Step4->Hypo3 Step6 Verify with Migration Test Step5->Step6 Action1 Adjust Temperature & Time Parameters Hypo1->Action1 Action2 Reformulate with Stable Dyes/Additives Hypo2->Action2 Action3 Apply Barrier Coating or Layer Hypo3->Action3 Action1->Step6 Action2->Step6 Action3->Step6

Experimental Protocol: Quantifying Dye Migration

For researchers needing to validate solutions or screen new materials, here is a detailed methodology adapted from a study on methylene blue migration [6].

Aim: To accurately quantify the level of dye migration from a plastic material into a simulated or real food product.

Materials and Equipment:

  • Test Samples: Plastic films or articles containing the dye of interest.
  • Food Simulants/Matrices: Select based on the end-use of the plastic. Common simulants include [6] [3]:
    • 10% Ethanol: Simulates aqueous and acidic foods.
    • 50% Ethanol: Simulates alcoholic foods.
    • n-Heptane or Vegetable Oil: Simulates fatty foods.
    • Actual Foodstuffs: Liquid egg, meat, fish, milk, etc., for highest accuracy.
  • Solid-Phase Extraction (SPE) Cartridges: Such as HybridSPE-Phospholipid or Bond Elut Alumina A for purifying samples [6].
  • Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For high-sensitivity quantification of the specific dye [6].
  • Standard Laboratory Equipment: Vortex mixer, centrifuge, PTFE syringe filters (0.45 μm), analytical balance.

Procedure:

  • Sample Preparation: Cut the plastic sample into small pieces to maximize contact surface area.
  • Migration Exposure: Submerge the sample in a defined volume of food simulant or place in direct contact with a solid food matrix. Ensure the surface area-to-volume ratio is consistent with real-world conditions.
  • Incubation: Store the samples under controlled conditions (time, temperature) that reflect the intended shelf-life and storage environment of the product.
  • Sample Extraction:
    • For liquid simulants, a portion can be directly prepared for analysis.
    • For complex food matrices, add an organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to separate the supernatant [6].
  • Purification: Pass the extracted solution through an SPE cartridge to remove interfering compounds from the food matrix, collecting the purified eluent [6].
  • Filtration and Analysis: Filter the purified sample through a 0.45 μm PTFE filter. Inject the sample into the LC-MS/MS system for quantification against a standard curve of the target dye [6].

Frequently Asked Questions (FAQs)

What is the fundamental difference between dye migration and sublimation? While both involve the movement of dye, sublimation is a controlled, intentional printing technique where solid dye is turned into a gas to bond with synthetic fibers. Dye migration is an unintended and undesirable version of this process, where heat causes fabric or plastic dyes to bleed into an overlying ink layer or adjacent material [2].

Are there "no-bleed" inks or dyes for plastics? There is no such thing as a 100% bleed-proof ink. Extremely migration-prone substrates can sometimes overcome even the best formulations. The goal is to use low-bleed or bleed-blocking inks and dyes that significantly reduce the risk through specialized chemical barriers and lower curing temperatures [1].

Why are bright red, navy, and black dyes more problematic? These vibrant or dark colors often require more intense dye loads to achieve their depth. The higher concentration of dye molecules means that even a small amount of migration is more visible and can cause significant discoloration [1] [2].

How does the fat content of food affect dye migration from packaging? Fat can dramatically increase the migration of lipophilic (oil-soluble) dyes. The fat acts as a solvent, facilitating the movement of these dyes out of the plastic packaging and into the food product. This is a critical consideration for packaging fatty foods like chocolate, butter, and meats [3].

References

stabilizing Solvent Blue 83 in acidic and basic conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Solvent Blue 83

Solvent Blue 83 is a triarylmethane dye known for its robust chemical stability, particularly in challenging pH environments. The table below summarizes its key stability characteristics:

Property Characteristics and Performance
Chemical Class Triarylmethane dye [1]
Molecular Formula C₁₂H₁₁N₃ [1]
Thermal Stability Excellent heat resistance up to 280°C [1]
Acid/Base Stability Resistant to 5% hydrochloric acid and 5% sodium carbonate solutions; no observed changes [1]
Solubility Profile Insoluble in water; soluble in various organic solvents (e.g., alcohols, esters, aromatic solvents) [1]

The molecular structure of Solvent Blue 83, featuring a central triarylmethane core with dimethylamino and phenylamino substituents, contributes to its stability. These electron-donating groups create a stable, conjugated system that helps the molecule resist degradation under various chemical stresses [1].

Frequently Asked Questions (FAQs)

1. Is Solvent Blue 83 stable in acidic conditions? Yes, it demonstrates excellent stability in acidic environments. Testing shows no observable changes when exposed to 5% hydrochloric acid solution [1].

2. Can I use Solvent Blue 83 in basic solutions? Yes, it is also stable in basic conditions. It shows resistance to 5% sodium carbonate solutions with no observed decomposition [1].

3. What is the thermal limit for Solvent Blue 83? The dye exhibits exceptional thermal stability, with documented heat resistance up to 280°C, making it suitable for high-temperature applications [1].

Troubleshooting Guide

While the dye is inherently stable, some issues can arise from external factors.

Problem Possible Cause Suggested Solution
Unexpected Color Fade/Change Exposure to strong oxidizing agents or extreme pH beyond tested range [1]. Use within specified pH and chemical parameters; avoid strong oxidizers.
Poor Solubility or Precipitation Incorrect solvent selection; water contamination [1]. Ensure use of compatible organic solvents (e.g., chloroform, DMSO, methanol); keep system anhydrous [1] [2].
Inconsistent Staining/Results Degradation from prolonged exposure to intense light [3]. Protect dye solutions and dyed materials from direct light; store in dark containers.

Experimental Protocol: Verifying Dye Stability

You can confirm the stability of Solvent Blue 83 under your specific conditions with this experimental workflow.

Start Start: Prepare Dye Solution A Split into Sample Vials Start->A B Adjust pH in Each Vial (Acidic, Basic, Neutral) A->B C Incubate under Controlled Conditions B->C D Analyze Samples (Spectrophotometry) C->D E Compare Results to Control D->E End Document Stability Profile E->End

Materials:

  • Solvent Blue 83
  • High-purity organic solvent (e.g., methanol, ethanol)
  • Acid and base solutions for pH adjustment (e.g., HCl, NaOH)
  • Spectrophotometer (UV-Vis)
  • Cuvettes
  • pH meter
  • Volumetric flasks, pipettes

Procedure:

  • Preparation: Dissolve a precise amount of Solvent Blue 83 in your chosen solvent to prepare a stock solution [1].
  • Sample Preparation: Split the stock solution into several vials. Adjust the pH of these vials to cover the range you wish to test (e.g., pH 2, 7, and 12) using small volumes of acid or base solutions. Leave one vial at the native pH as a control.
  • Incubation: Allow the vials to stand for a predetermined period (e.g., 1 hour, 24 hours) under controlled temperature and protected from light [3].
  • Analysis: Measure the absorbance of each sample using a spectrophotometer. The characteristic absorption peak for this class of dyes is typically in the visible range [1].
  • Data Interpretation: Compare the absorbance values and the wavelength of maximum absorption (λmax) between the treated samples and the control. A significant change in absorbance or a shift in λmax indicates an interaction or degradation.

Key Stability Insights

  • Proven Resilience: Solvent Blue 83 has demonstrated stability in both 5% HCl and 5% sodium carbonate, providing a verified working range [1].
  • Thermal Endurance: Its heat resistance up to 280°C allows for use in high-temperature processing [1].
  • Light Sensitivity: Like many dyes, it may be susceptible to prolonged exposure to intense light. For long-term storage or use, protecting solutions and substrates from light is recommended [3].

References

comparing Solvent Blue 83 vs Solvent Blue 4 solubility

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Blue 4: Properties and Data

The table below summarizes the available key physicochemical and solubility data for Solvent Blue 4.

Property Specification / Value for Solvent Blue 4
CAS Number 6786-83-0 [1] [2] [3]
Color Index No. 44045:1 [1] [2]
Molecular Formula C₃₃H₃₃N₃O [1] [3]
Molecular Weight 487.63 g/mol [1] [2] [3]
Physical Form Dark Blue to Dark Reddish-Purple Powder [1] [2]
Melting Point >180 °C [1] [2] [3]
Water Solubility 6 μg/L at 25°C [1] [3]; 1% max [2]
Solubility in Organic Solvents Sparingly in Chloroform; Slightly in DMSO and Methanol (with heating) [1] [3]
Primary Applications Coloring for Plastics, Oils, Lubricants, Fuels, Paints, and Printing Inks [2]

Experimental Protocols for Solubility Determination

While specific protocols for the dyes are not detailed in the search results, the following general methodological approaches are standard in the field. You can adapt this workflow to build a comparative dataset for Solvent Blue 4 and Solvent Blue 83.

start Start: Solubility Comparison step1 1. Sample Preparation • Purify dye samples • Pre-dry solvents • Define temperature range start->step1 step2 2. Saturation • Add excess solute to solvent • Agitate in constant-temperature bath • Equilibrium over 24-48 hours step1->step2 step3 3. Sampling & Analysis • Filter saturated solution • Use spectrophotometry for concentration • Confirm with gravimetric method step2->step3 step4 4. Data Modeling • Model data with Jouyban-Acree or PC-SAFT • Predict full solubility profile step3->step4 end End: Comparative Solubility Profile step4->end

The workflow above outlines key stages for experimental determination. Here are the details for two critical components:

  • Achieving Saturation: The common shake-flask method is typically used [4]. This involves adding an excess amount of the dye (solute) to a specific solvent in a sealed vial. The mixture is then agitated continuously in a constant-temperature water bath for a sufficient period (often 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is reached.
  • Data Modeling: After experimental data points are collected, models can be applied to predict the full solubility profile. The Jouyban-Acree model is an empirical equation known for accurately correlating and predicting solubility in both pure and mixed solvents, though it requires a fair number of experimental data points (e.g., ~10) for reliable parameterization [4]. For a more predictive approach, thermodynamic models like PC-SAFT can be used. These models can distinguish between effective and ineffective antisolvents with less experimental input, though they may show larger deviations from experimental data compared to well-fitted empirical models [4].

References

performance comparison of triarylmethane dyes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data Summary

The quantitative data available focuses on two main areas: electrochemical properties relevant to light-harvesting applications and therapeutic potential for photochemical purging.

Table 1: Electrochemical & Optical Properties for Light-Harvesting [1] This table summarizes key characteristics for evaluating dyes in photo-electrochemical systems like dye-sensitized solar cells.

Dye Name Oxidation Potential (Eox, V vs Fc/Fc+) Absorption Max (λmax, nm) Optical Band Gap (ΔEopt, eV) Performance Notes
Crystal Violet +0.56 554 2.05 Distinct redox peaks, more reversible
Ethyl Violet +0.55 596 1.95 Distinct redox peaks, more reversible
Malachite Green +0.87 625 1.85 Broad/indistinct redox peaks
Brilliant Green +0.89 633 1.84 Broad/indistinct redox peaks
p-Rosolic Acid +0.68 518, 554 (sh) 2.08 -
Phenol Red +0.72 558 (sh) 2.10 Irreversible oxidation

Table 2: Therapeutic Performance in Photochemical Purging [2] This table compares the selective phototoxicity of triarylmethane dyes, a key metric for purging tumor cells from bone marrow grafts.

Dye Name Phototoxicity to L1210 Leukemia Cells Toxicity to Normal Hematopoietic Cells (CFU-GM) Key Finding
Crystal Violet Pronounced Comparatively small High selective phototoxicity toward tumor cells
Other Triarylmethane Dyes Varies Varies Performance is dependent on molecular structure

Detailed Experimental Protocols

To evaluate the data, it is crucial to understand how it was generated. Below are the methodologies for the key experiments cited.

Protocol 1: Electrochemical & Optical Characterization [1]

This protocol describes how the data in Table 1 was obtained.

  • Objective: To characterize the electrochemical and optical properties of triarylmethane dyes for their potential as light harvesters.
  • Materials:
    • Dyes: Crystal Violet, Ethyl Violet, Malachite Green, Brilliant Green, p-Rosolic Acid, Phenol Red.
    • Solvent: Anhydrous acetonitrile.
    • Electrolyte: Tetrabutylammonium hexafluorophosphate ([TBA][PF6], 0.1 M).
    • Reference Electrode: Ferrocene/Ferrocenium (Fc/Fc+) couple.
  • Methods:
    • Cyclic Voltammetry (CV):
      • Measurements were performed to determine oxidation (Eox) and reduction (Ered) potentials.
      • The potential was scanned, and the current response was measured to identify redox peaks.
    • UV-Vis Spectroscopy:
      • The absorption spectrum of each dye was measured.
      • The optical band gap (ΔEopt) was determined from the absorption onset.
  • Data Interpretation:
    • Reversible redox processes are ideal for many electrochemical applications.
    • The combination of CV and UV-Vis allows for the approximation of the energy levels (HOMO/LUMO) of the dyes.

The workflow for this characterization is outlined below:

G start Start: Dye Sample Preparation step1 Electrochemical Characterization (Cyclic Voltammetry) start->step1 step2 Optical Characterization (UV-Vis Spectroscopy) start->step2 result Output: Energy Levels & Band Gap step1->result Oxidation/Reduction Potentials step2->result Absorption Max & Band Gap step3 Computational Analysis (DFT Calculations) step3->result Predicted Energy Levels

Protocol 2: Evaluation of Selective Phototoxicity [2]

This protocol describes the methodology behind the findings in Table 2.

  • Objective: To assess the potential of triarylmethane dyes as therapeutic agents for photochemical purging of residual tumor cells from bone marrow grafts.
  • Biological Models:
    • Tumor Cells: L1210 murine leukemia cells.
    • Normal Cells: Murine granulocyte-macrophage progenitors (CFU-GM).
  • Methods:
    • Dye Staining: Cells were treated with the triarylmethane dye (e.g., Crystal Violet).
    • Photoirradiation: Dye-loaded cells were exposed to light to activate the compound.
    • Viability Assessment: The toxicity of the treatment towards both L1210 leukemia cells and normal CFU-GM cells was quantified and compared.
  • Key Metric: The difference in phototoxicity between tumor cells and normal cells (selective phototoxicity).

The logical relationship for evaluating therapeutic potential is as follows:

G cluster_cell_types Cell Lines for Comparison start Start: Identify Candidate Dye step1 In Vitro Treatment (Apply dye to cell cultures) start->step1 step2 Light Activation (Photoirradiation) step1->step2 step3 Cell Viability Assay (Measure toxicity in two cell types) step2->step3 result Output: Selective Phototoxicity Score step3->result A Tumor Cells (L1210 Leukemia) step3->A B Normal Cells (Murine CFU-GM) step3->B

Key Performance Insights

  • For Light-Harvesting Applications: Crystal Violet and Ethyl Violet show more promising and reversible electrochemical behavior compared to Malachite Green and Brilliant Green, making them potentially more suitable for devices like dye-sensitized solar cells [1].
  • For Therapeutic Purging: Crystal Violet demonstrates excellent selective phototoxicity, effectively targeting leukemia cells while minimizing harm to normal hematopoietic cells [2]. The performance is closely tied to the dye's molecular structure.

Research Gaps and Future Directions

A true, comprehensive performance guide requires more direct, comparative studies. Key gaps to explore include:

  • Systematic Side-by-Side Comparisons: Future work should involve testing multiple triarylmethane dyes under identical experimental conditions for applications like photodynamic therapy or light-harvesting.
  • Expanded Metrics: Performance should be evaluated against a wider range of metrics, including photostability, quantum yield, and cytotoxicity in the dark.
  • Structure-Activity Relationship (SAR) Studies: Deeper investigation into how specific structural modifications affect performance would provide powerful guidelines for designing optimized dyes [2] [1].

References

comparison of solvent dyes for plastic applications

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Solvent Dyes for Plastics

Solvent dyes are soluble in organic solvents and are valued for providing vibrant, transparent colors with good heat stability and colorfastness in plastic applications [1] [2]. Their performance is critical in achieving uniform coloration that can withstand manufacturing processes like extrusion and molding [1].

The table below summarizes common types of solvent dyes and their characteristics:

Dye Type Key Features Common Examples in Plastics
Azo Dyes [3] [2] Wide color range (yellows, oranges, reds), bright shades, cost-effective [3]. Solvent Yellows, Oranges, and Reds [4].
Anthraquinone Dyes [3] Excellent thermal stability and lightfastness; often used for high-performance applications [3]. Various blues and greens [4].
Phthalocyanine Dyes [3] Outstanding stability, providing vivid blues and greens [3]. Solvent Blues and Greens [4].

Key Performance Criteria for Selection

For researchers, selecting a solvent dye involves evaluating its performance against several key criteria. The following table outlines these critical parameters, though specific comparative data for dyes was not available in the search results.

Performance Parameter Description & Importance in Plastics
Heat Stability [5] Resistance to thermal degradation during high-temperature processing (e.g., injection molding, extrusion). Prevents color change or decomposition.
Lightfastness [5] Resistance to fading when exposed to UV light/sunlight. Critical for products used outdoors or under artificial lighting.
Migration Resistance [5] The dye should not bleed or migrate from the plastic to the surface or other materials in contact.
Chemical Resistance [1] Stability against chemicals, solvents, and other additives in the plastic formulation.
Color Strength & Transparency Ability to achieve desired color intensity and clarity with a specific concentration.

A Framework for Experimental Comparison

To objectively compare solvent dyes, a standardized experimental protocol is essential. Here is a proposed methodology based on general scientific practice, which can be adapted for your specific needs.

Proposed Experimental Workflow

The diagram below outlines the key stages for a rigorous comparison of solvent dyes in a plastic matrix.

cluster_0 Start Define Experimental Goal P1 1. Material Preparation (Select dyes and polymer) Start->P1 P2 2. Sample Fabrication (Compounding and molding) P1->P2 P3 3. Testing & Analysis P2->P3 T1 3.1 Color Measurement (CIELab values) P2->T1 P4 4. Data Synthesis (Performance comparison) P3->P4 End Report Conclusions P4->End T2 3.2 Heat Stability Test (e.g., TGA, oven aging) T1->T2 T3 3.3 Lightfastness Test (e.g., Xenon arc weatherometer) T2->T3 T4 3.4 Migration Test (e.g., contact with white PVC) T3->T4 T4->P4

Detailed Methodological Considerations
  • Material Preparation: Select dyes to compare (e.g., an azo red vs. an anthraquinone red) and a standard polymer matrix (e.g., polystyrene or polycarbonate). Incorporate dyes at standard concentrations (e.g., 0.1% wt) using a twin-screw compounder to ensure uniform dispersion [5].
  • Testing & Analysis:
    • Color Measurement: Use a spectrophotometer to measure CIELab values ((L^, a^, b^*)) on pressed plaques. Calculate color strength ((K/S) value) and (\Delta E) (color difference) for quantitative comparison.
    • Heat Stability: Subject samples to Thermogravimetric Analysis (TGA) to determine decomposition onset temperature. Alternatively, process samples at increasing temperatures and measure the (\Delta E) from a baseline to identify the point of color shift [5].
    • Lightfastness: Expose samples in a xenon-arc weatherometer according to standards like ASTM G155. Measure the (\Delta E) over time to quantify fading.
    • Migration Resistance: Place colored samples in direct contact with white plastic under a specified pressure and temperature for a set duration. Measure the level of staining on the white plastic visually or with a spectrophotometer.

References

validating computational models for Solvent Blue 83 structure

Author: Smolecule Technical Support Team. Date: February 2026

Suggestions for Finding More Information

Despite the lack of direct data, here are some suggestions that may help you find the information you need:

  • Broaden Your Search: Consider searching for computational studies on dyes that are structurally similar to Solvent Blue 83, such as other phthalocyanine-based compounds [1]. The methodologies used for these related molecules can be highly informative.
  • Explore General Methodologies: The field of computational pharmaceutics and materials science has established general frameworks for validating molecular models. The table below summarizes key techniques mentioned in the search results that could be adapted for Solvent Blue 83 [2] [3] [4].
Method Category Specific Techniques Application in Validation
Classical Molecular Dynamics (MD) GAFF2 force field; NPT/NVT ensemble equilibration [3] Calculating solubility, solvent diffusivity; validating force field parameters
Implicit Solvent Models Generalized Born (GB), COSMO-RS, SMD-DFT [5] [4] Calculating solvation free energy (ΔGsolv); benchmarking against explicit solvent
Machine Learning (ML) Graph Neural Networks (GNNs), Multi-task Learning [3] [4] Predicting properties like solubility; integrating computational & experimental data

Proposed Experimental Workflow for Validation

Based on general best practices in the field, here is a high-level workflow you could consider for a validation study. This diagram outlines the key phases and logical relationships in the process.

G cluster_0 Core Validation Loop Start Start: Define Molecular System (Solvent Blue 83) Sub_Comp Sub-Process: Computational Modeling Start->Sub_Comp Sub_Exp Sub-Process: Experimental Benchmarking Start->Sub_Exp MD MD Sub_Comp->MD Classical MD QM QM Sub_Comp->QM Quantum Mechanics (COSMO-RS, SMD) ML ML Sub_Comp->ML Machine Learning (GNNs) Exp_Method Exp_Method Sub_Exp->Exp_Method Gravimetric Sorption or Time-Lag Measurements [3] Compare Compare and Validate End Validated Model Compare->End Comp_Output Computational Predictions (Solubility, ΔGsolv, Diffusivity) MD->Comp_Output QM->Comp_Output ML->Comp_Output Comp_Output->Compare Exp_Output Experimental Data (Solubility, Diffusivity) Exp_Method->Exp_Output Exp_Output->Compare

References

comparative analysis of hydrophobic dye solubilization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Solubilization Techniques at a Glance

The table below compares the core principles and experimental findings for the two main solubilization approaches.

Technique Core Mechanism Typical Efficiency & Capacity Key Experimental Findings

| Surfactant Micelles [1] [2] | Encapsulation of dye molecules within the hydrophobic core or palisade layer of micelles in aqueous solution. | - Solubility increase: Linear above Critical Micelle Concentration (CMC) [1].

  • Comparative power: Non-ionic > Cationic ≈ Anionic surfactants [1] [3] [4]. | - Non-ionic surfactants allow dye accommodation in both the inner core and headgroup shell [1].
  • Solubilization power varies with dye/surfactant chemical structure, temperature, pH, and salt concentration [1]. | | Hybrid Imogolite Nanotubes (IMO-CH3) [5] [6] | Encapsulation of dye molecules within the internal, hydrophobic cavity of nanotubes driven by the hydrophobic effect. | - Loading quantification: Dye molecules align with principal axis parallel to nanotube walls at high loading [5].
  • Efficiency: Effectively solubilizes dyes that otherwise form insoluble aggregates in water [5]. | - IMO-CH3 acts as a hydrophobic nano-reactor [5].
  • Dye organization inside nanotubes can be probed via Polarization-Resolved Second Harmonic Scattering (SHS) [5]. |

Supported Experimental Protocols

To ensure your research is reproducible, here are the detailed methodologies for assessing solubilization.

Protocol 1: Surfactant Micelle Solubilization

This is a standard method for evaluating the efficacy of surfactant systems.

  • Key Materials: Hydrophobic dye (e.g., a disperse or solvent dye), surfactants (ionic and non-ionic), aqueous solvents.
  • Experimental Procedure:
    • Prepare Surfactant Solutions: Create a series of aqueous surfactant solutions with concentrations that bracket the expected CMC.
    • Add Dye: Introduce an excess amount of the hydrophobic dye to each surfactant solution.
    • Equilibrate: Agitate the mixtures thoroughly, using methods like stirring or sonication, and allow them to reach equilibrium at a constant temperature. This may take several hours [1].
    • Separate: Centrifuge the samples to separate undissolved dye from the solubilized solution.
    • Quantify Solubilization: Measure the concentration of the solubilized dye in the supernatant. UV-Vis Spectroscopy is the most common technique, where the absorbance of the dye is correlated with its concentration using the Beer-Lambert law [1]. The location of the dye within the micelle (core vs. shell) can be inferred from spectral shifts [1].
  • Data Analysis: Plot the concentration of solubilized dye against the surfactant concentration. A sharp increase in solubility above a specific threshold confirms the CMC, with further linear increases indicating micellar solubilization [1].
Protocol 2: Nanotube-Based Solubilization

This protocol uses advanced techniques to probe the organization of dyes within nanomaterials.

  • Key Materials: Hydrophobic dye (e.g., Disperse Orange 3), hybrid imogolite (IMO-CH3) nanotubes, aqueous solvents.
  • Experimental Procedure: [5]
    • Prepare Nanotube Suspension: Synthesize or obtain IMO-CH3 nanotubes and create a stable aqueous suspension (e.g., 0.25 g/L).
    • Add Dye: Introduce the hydrophobic dye to the nanotube suspension.
    • Equilibrate: Allow the mixture to equilibrate to let the dye molecules be encapsulated within the nanotubes' hydrophobic cavities.
    • Probe Organization: Use Polarization-Resolved Second Harmonic Scattering (SHS) to analyze the system. This nonlinear optical technique is sensitive to the supramolecular organization of the dye molecules.
      • The SHS intensity is monitored as a function of the input laser polarization angle.
      • The resulting polarization plots are fitted to a mathematical model (Fourier series) to extract parameters related to the dye's organizational symmetry and order within the nanotubes [5].
    • Computational Validation: Complement experimental data with Molecular Dynamics (MD) Simulations to model the dye's preferred position and orientation inside the nanotube at an atomic level [5].

Decision Workflow for Technique Selection

This flowchart outlines the decision-making process for selecting and analyzing a solubilization technique, integrating the protocols above.

G Start Start: Need to Solubilize Hydrophobic Dye Decision1 Primary Goal? Start->Decision1 OptionA Measure Solubility Capacity and Efficiency Decision1->OptionA Quantitative Screening OptionB Probe Molecular Organization and Location Decision1->OptionB Mechanistic Study Method1 Technique: Surfactant Micelles OptionA->Method1 Method2 Technique: Hybrid Imogolite Nanotubes (IMO-CH3) OptionB->Method2 Protocol1 Protocol 1: UV-Vis Spectroscopy Method1->Protocol1 Protocol2 Protocol 2: Second Harmonic Scattering (SHS) & Molecular Dynamics Method2->Protocol2 Output1 Output: Quantified solubility, CMC determination, Dye location inference Protocol1->Output1 Output2 Output: Dye orientation, Filling efficiency, Supramolecular structure Protocol2->Output2

Key Insights for Researchers

  • Leverage Established Surfactant Systems for Broad Screening: The surfactant micelle method is ideal for initial, quantitative screening of dye solubility due to its well-understood principles and accessible protocols (like UV-Vis). It allows for efficient comparison of different surfactant-dye combinations [1] [2].
  • Utilize Advanced Techniques for In-Depth Mechanistic Studies: When the research goal shifts to understanding the precise molecular organization and interactions within a host system, the SHS and MD simulation approach used with imogolite nanotubes provides a powerful, detailed toolkit that goes beyond what traditional spectroscopy can offer [5].
  • Consider the Maturity of the Technology: While imogolite nanotubes represent a fascinating new direction, surfactant-based solubilization is a mature technology with a vast body of literature and predictable structure-activity relationships, making it a more reliable choice for most immediate industrial applications [1].

References

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Dates

Last modified: 07-20-2023

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